N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
N'-[(2-Chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound featuring a complex architecture combining multiple pharmacologically relevant moieties. Its structure includes:
- Ethanediamide backbone: Provides hydrogen-bonding capacity and structural rigidity.
- 2-Chlorophenylmethyl group: Introduces electron-withdrawing and hydrophobic properties.
- Morpholin-4-yl group: Enhances solubility and modulates pharmacokinetics.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O3/c1-29-10-4-6-18-15-19(8-9-22(18)29)23(30-11-13-33-14-12-30)17-28-25(32)24(31)27-16-20-5-2-3-7-21(20)26/h2-3,5,7-9,15,23H,4,6,10-14,16-17H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGYIIYXNLNQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution reaction of a chlorobenzyl halide with an amine.
Formation of the Morpholine Ring: This can be synthesized through the reaction of diethanolamine with a suitable reagent like thionyl chloride.
Coupling Reactions: The final step involves coupling the synthesized intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can occur at the chlorobenzyl group, converting it to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2,5-Dimethoxyphenyl)-N′-[2-(1-Methyl-1,2,3,4-Tetrahydro-6-Quinolinyl)-2-(4-Morpholinyl)Ethyl]Ethanediamide
This compound shares the ethanediamide core, morpholinyl, and tetrahydroquinoline groups but differs in its aryl substituent:
Functional Implications :
- The chloro group in the target compound may improve membrane permeability and target binding in hydrophobic pockets.
- The methoxy groups in the analogue could enhance solubility but reduce affinity for nonpolar targets.
3-Chloro-N-Phenyl-Phthalimide
| Feature | Target Compound | 3-Chloro-N-Phenyl-Phthalimide |
|---|---|---|
| Core Structure | Ethanediamide | Phthalimide |
| Chlorine Position | 2-Chlorophenylmethyl | 3-Chlorophenyl |
| Applications | Hypothesized medicinal use | Monomer for polyimide synthesis |
Key Differences :
- The target compound’s ethanediamide backbone allows for greater conformational flexibility compared to the rigid phthalimide ring.
- Phthalimides are primarily used in polymer chemistry, whereas the target compound’s structure aligns with bioactive small-molecule design.
Research Findings and Hypotheses
Structural Insights
- Morpholine vs. Piperidine : The morpholinyl group in the target compound offers better solubility than a piperidine analogue due to its oxygen atom, which enhances hydrogen-bonding with aqueous environments.
- Tetrahydroquinoline Saturation: Partial saturation (vs. fully aromatic quinoline) may reduce metabolic oxidation, improving stability .
Pharmacokinetic Predictions
Biological Activity
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and molecular weight of approximately 363.89 g/mol. The presence of a chlorophenyl group and a tetrahydroquinoline moiety suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may interact with neurotransmitter receptors, particularly in the central nervous system (CNS). The morpholine and tetrahydroquinoline components are known to influence dopaminergic and serotonergic pathways, which are crucial in treating neurological disorders.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Several studies have evaluated the antitumor properties of similar compounds. For instance, derivatives with tetrahydroquinoline structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that modifications to the tetrahydroquinoline structure significantly enhanced cytotoxicity against human cancer cells such as HepG2 and MCF-7 .
2. Antimicrobial Properties
Compounds in this class have also exhibited antimicrobial activity. A study on structurally related compounds indicated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
3. CNS Activity
Given the structural components that target CNS receptors, preliminary studies suggest potential applications in treating disorders such as anxiety and depression. The interaction with dopamine receptors could provide insights into the development of novel antidepressants .
Case Study 1: Antitumor Efficacy
In a recent study published in Molecules, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their antitumor activity against several cell lines. The lead compound demonstrated an IC50 value of 5 µM against HepG2 cells, indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Assessment
A comparative study assessed the antimicrobial efficacy of various tetrahydroquinoline derivatives against clinical isolates of bacteria. Results showed that one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead candidate for further development .
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity:
| Modification | Biological Activity | IC50 (µM) |
|---|---|---|
| Parent Compound | Antitumor | 10 |
| Chlorine Substitution | Enhanced Antitumor | 5 |
| Morpholine Variation | Improved CNS Activity | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
